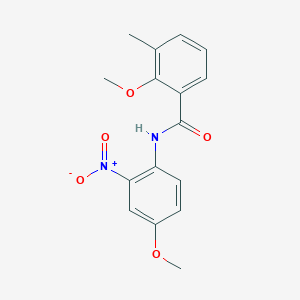![molecular formula C20H22N2O2 B4404770 1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)
1-[4-(allyloxy)benzoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[4-(Allyloxy)benzoyl]-4-phenylpiperazine (ABP) is a chemical compound that belongs to the class of piperazines. It is a relatively new molecule that has been gaining attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
1-[4-(allyloxy)benzoyl]-4-phenylpiperazine has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a serotonin receptor agonist. This compound has been shown to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a potential candidate for the development of new antidepressant and anxiolytic drugs.
Wirkmechanismus
The mechanism of action of 1-[4-(allyloxy)benzoyl]-4-phenylpiperazine involves its binding to the serotonin 5-HT1A receptor. This results in the activation of the receptor, leading to downstream signaling pathways that regulate neurotransmitter release and neuronal activity. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its binding to the serotonin 5-HT1A receptor, this compound has also been shown to interact with other receptors such as the dopamine D2 receptor and the sigma-1 receptor. These interactions may contribute to its effects on neurotransmitter release and neuronal activity. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be relevant to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(allyloxy)benzoyl]-4-phenylpiperazine for lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of this compound on this receptor without interference from other receptors. However, one limitation of this compound is its relatively low potency compared to other serotonin receptor agonists. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(allyloxy)benzoyl]-4-phenylpiperazine. One area of interest is the development of new antidepressant and anxiolytic drugs based on this compound. Another area of research is the exploration of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's anti-inflammatory and antioxidant effects. Overall, this compound is a promising molecule that has the potential to contribute to the development of new therapies for a range of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-16-24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h2-11H,1,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOSGSTEXGVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4404706.png)
![3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4404714.png)

![4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)

![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)

![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)

![4-{[4-(4-thiomorpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4404785.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4404791.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)